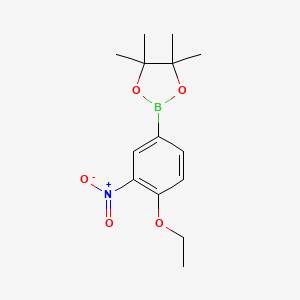

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This naming convention follows established protocols for heterocyclic boron-containing compounds, where the dioxaborolane ring serves as the parent structure with the substituted phenyl group designated as a substituent at the 2-position.

The compound is registered under Chemical Abstracts Service number 1218791-20-8, providing a unique identifier for database searches and regulatory documentation. Multiple synonymous names exist in the scientific literature and commercial databases, reflecting different naming conventions employed by various suppliers and research institutions.

The pinacol ester nomenclature reflects the compound's relationship to boronic acid chemistry, where the dioxaborolane ring represents a cyclic boronic ester formed with pinacol (2,3-dimethyl-2,3-butanediol). This designation emphasizes the compound's utility as a protected form of the corresponding boronic acid, which can be readily converted to other boronic derivatives under appropriate reaction conditions.

Structural Features and Functional Groups

The molecular structure of this compound encompasses several distinct functional groups that contribute to its chemical behavior and synthetic utility. The compound possesses a molecular formula of C₁₄H₂₀BNO₅ and a molecular weight of 293.13 grams per mole.

The central structural feature is the five-membered 1,3,2-dioxaborolane ring, which contains a trivalent boron atom coordinated to two oxygen atoms in a cyclic arrangement. This dioxaborolane ring system exhibits trigonal planar geometry around the boron center, consistent with the electronic configuration of trivalent boron compounds. The ring incorporates two methyl groups at each of the carbon positions (positions 4 and 5), creating the tetramethyl substitution pattern that provides steric bulk and electronic stabilization to the heterocyclic system.

The phenyl ring substituent attached to the boron atom features two additional functional groups that significantly influence the compound's properties. The ethoxy group (-OCH₂CH₃) positioned at the 4-position of the phenyl ring represents an alkoxy substituent that introduces electron-donating character through resonance and inductive effects. This ethoxy group enhances the electron density of the aromatic system while providing increased solubility in organic solvents.

| Functional Group | Position | Electronic Effect | Structural Significance |

|---|---|---|---|

| Dioxaborolane Ring | Core Structure | Electron-accepting | Provides reactive boron center |

| Tetramethyl Groups | Ring Carbons 4,5 | Steric Protection | Enhances stability and solubility |

| Ethoxy Substituent | Phenyl 4-position | Electron-donating | Modulates aromatic reactivity |

| Nitro Group | Phenyl 3-position | Strong electron-withdrawing | Activates aromatic positions |

The nitro group (-NO₂) located at the 3-position of the phenyl ring serves as a powerful electron-withdrawing substituent that significantly affects the electronic properties of the aromatic system. This functional group enhances the electrophilic character of the phenyl ring and influences the compound's participation in various chemical transformations. The nitro group's strong electron-withdrawing nature also affects the stability and reactivity of the adjacent boron center through electronic communication across the aromatic system.

The combination of these functional groups creates a molecule with distinctive electronic properties, where the electron-donating ethoxy group and electron-withdrawing nitro group create a push-pull electronic system across the phenyl ring. This electronic arrangement influences both the compound's spectroscopic properties and its chemical reactivity patterns in synthetic applications.

Isotopic and Stereochemical Considerations

The isotopic composition of this compound reflects the natural abundance of constituent elements, with particular consideration for boron isotopes that can influence both analytical characterization and chemical behavior. Boron naturally occurs as two stable isotopes: ¹⁰B (approximately 20% natural abundance) and ¹¹B (approximately 80% natural abundance). This isotopic distribution affects nuclear magnetic resonance spectroscopic analysis, where ¹¹B nuclear magnetic resonance provides valuable structural information due to its nuclear spin of 3/2.

The stereochemical considerations for this compound primarily center on the geometry around the boron atom and the conformational preferences of the dioxaborolane ring system. The boron center adopts trigonal planar geometry in its trivalent state, with bond angles approaching 120 degrees around the boron atom. This planar arrangement minimizes steric interactions while maximizing orbital overlap between the boron atom and its substituents.

The dioxaborolane ring system exhibits a preferred conformation that minimizes ring strain while accommodating the tetramethyl substitution pattern. X-ray crystallographic studies of similar dioxaborolane compounds indicate that the five-membered ring adopts a nearly planar conformation, with slight deviations from planarity to accommodate the geometric constraints imposed by the ring structure. The tetramethyl groups project above and below the ring plane, creating a sterically protected environment around the boron center.

| Structural Element | Geometric Parameter | Stereochemical Implication |

|---|---|---|

| Boron Center | Trigonal Planar | sp² hybridization, planar coordination |

| Dioxaborolane Ring | Nearly Planar | Minimized ring strain |

| Tetramethyl Groups | Axial Projection | Steric protection of boron |

| Phenyl Substituent | Coplanar tendency | Extended conjugation possible |

The phenyl ring substituent typically adopts a conformation that maximizes orbital overlap with the boron center, often resulting in a coplanar or near-coplanar arrangement between the phenyl ring and the plane containing the boron atom. This geometric relationship facilitates electronic communication between the aromatic system and the boron center, influencing both the compound's stability and its reactivity in chemical transformations.

Conformational analysis reveals that the ethoxy and nitro substituents on the phenyl ring can adopt various rotational conformations around their respective carbon-oxygen and carbon-nitrogen bonds. These conformational preferences influence the compound's overall molecular shape and can affect its interactions with other molecules in solution or solid-state environments. The steric interactions between the ethoxy group and adjacent substituents, combined with the electronic effects of the nitro group, create a complex conformational landscape that governs the compound's three-dimensional structure.

Properties

IUPAC Name |

2-(4-ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(9-11(12)16(17)18)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFWXCNRKPGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675053 | |

| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-20-8 | |

| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a catalyst like palladium or copper. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, facilitating various chemical transformations. The nitro group can also participate in electron transfer processes, influencing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a. 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 554411-20-0)

- Structure : Methoxy (-OMe) instead of ethoxy (-OEt) at the para position.

- Molecular Weight : 279.07 g/mol (vs. 293.12 g/mol for the target compound).

- Key Differences : The shorter methoxy group reduces steric bulk but maintains similar electron-donating effects. The similarity score (0.87) reflects lower structural alignment due to substituent size and polarity differences.

b. 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 677746-34-8)

Functional Group Variations

a. 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (CAS 957062-84-9)

- Structure : Methyl (-CH₃) instead of ethoxy at the para position; nitro at meta.

- Molecular Weight : 263.10 g/mol .

- Key Differences : The methyl group lacks electron-donating capability, making the aryl ring more electron-deficient. This enhances reactivity in Suzuki-Miyaura couplings but reduces solubility in polar solvents compared to ethoxy .

b. 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Dichloro and dimethoxy substituents.

- Molecular Weight : 334.06 g/mol .

- Impact : Chlorine atoms increase electron-withdrawing effects, accelerating transmetalation in cross-coupling reactions. However, steric bulk from dichloro groups may limit substrate compatibility relative to the target compound’s ethoxy-nitro system .

Chain Length and Solubility

a. 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2490666-00-5)

Cross-Coupling Reactions

- The target compound’s para-ethoxy group balances electron donation and steric effects, enabling efficient Pd-catalyzed couplings. In contrast, meta-nitro analogs (e.g., CAS 677746-34-8) exhibit faster oxidative addition but may suffer from regioselectivity issues .

- Chlorinated analogs (e.g., CAS 171364-83-3) show higher reactivity in C–H borylation due to stronger electron-withdrawing effects .

Biological Activity

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218791-20-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO5 |

| Molar Mass | 293.12 g/mol |

| Appearance | White crystalline solid |

| Storage Conditions | 2-8°C |

| Sensitivity | Irritant |

The biological activity of compounds similar to this compound often involves interactions with biological macromolecules. The nitrophenyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with proteins and nucleic acids.

Biological Activity

Research indicates that compounds containing nitrophenyl and boron moieties exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. For instance, studies on substituted thiophenes (related structures) have shown significant inhibitory effects on the growth of bacteria such as E. coli and M. luteus .

- Enzyme Inhibition : The dioxaborolane structure may influence enzyme activity by acting as a reversible inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism likely involves disruption of cellular processes through the formation of reactive species or interference with signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Nitrothiophenes : A study assessed the minimum inhibitory concentrations (MICs) required to inhibit various microorganisms. Compounds with nitro groups showed varied activities, suggesting that modifications in structure can significantly affect biological outcomes .

- Chemoproteomic Profiling : Research involving chemoproteomic techniques revealed that compounds similar to dioxaborolanes could label distinct subsets of proteins within cells, indicating potential applications in targeted drug delivery and proteomics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting 4-ethoxy-3-nitrohalobenzene derivatives with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation requires HPLC (>95% purity) and NMR analysis (e.g., distinct peaks for ethoxy [δ 1.3–1.5 ppm], nitro [δ 8.2–8.5 ppm], and borolane [δ 1.2–1.3 ppm] groups) .

Q. Which analytical techniques are critical for confirming the structural integrity of this boronic ester?

- Methodology :

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dioxaborolane ring planarity, B-O bond lengths ~1.36 Å) .

- ¹H/¹³C NMR : Identifies substituent-specific shifts (e.g., ethoxy CH₃ at δ 1.4 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] expected at m/z 307.2) .

Q. How does the nitro group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The electron-withdrawing nitro group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the ethoxy group may reduce coupling efficiency. Comparative studies using derivatives (e.g., fluoro or methoxy analogs) suggest nitro-substituted variants require higher catalyst loading (5 mol% Pd) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields in cross-coupling applications?

- Methodology :

- Systematic variable testing : Optimize catalyst (Pd(OAc)₂ vs. Pd(PPh₃)₄), base (K₂CO₃ vs. CsF), and solvent (THF vs. DMF) .

- Impurity profiling : Use HPLC-MS to detect hydrolyzed boronic acid byproducts (common in nitro-substituted borolanes) .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What computational approaches elucidate electronic effects of the ethoxy-nitro substituents on boron reactivity?

- Methodology :

- DFT calculations : Model HOMO-LUMO gaps to predict nucleophilic attack feasibility. For example, nitro groups lower LUMO energy (-2.3 eV) compared to methoxy analogs (-1.8 eV), enhancing electrophilicity .

- Molecular docking : Simulate interactions with Pd catalysts to optimize ligand design (e.g., bulky phosphines for steric protection) .

Q. How can researchers mitigate decomposition during long-term storage?

- Methodology :

- Stability assays : Store under argon at -20°C; monitor degradation via TLC (Rf shift) or ¹¹B NMR (boric acid formation at δ 18–20 ppm) .

- Lyophilization : For hygroscopic samples, lyophilize in acetonitrile/water mixtures to prevent hydrolysis .

Theoretical and Methodological Considerations

- Linking to frameworks : Ground studies in organoboron chemistry (e.g., Suzuki’s transmetallation mechanism) and electronic structure theory to contextualize experimental designs .

- Contradiction resolution : Apply iterative hypothesis testing (e.g., varying Pd sources) and leverage crystallographic data to correlate structure-reactivity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.